![molecular formula C9H8ClF3 B1390695 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene CAS No. 1204295-79-3](/img/structure/B1390695.png)
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Overview
Description
“1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is a chemical compound with the molecular formula C9H8ClF3 . It is a derivative of benzene, which is a common aromatic compound .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” consists of a benzene ring with a chloro group and a 2,2,2-trifluoro-1-methyl-ethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by IUPAC nomenclature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” include a molecular weight of 208.61 and a predicted density of 1.242±0.06 g/cm3 . The predicted boiling point is 177.2±40.0 °C .Scientific Research Applications
Macrocyclic Compound Synthesis
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene and its derivatives have been used in the synthesis of macrocyclic compounds. For instance, 1,2-Bis(ethoxycarbonylmethoxy)benzene, a related compound, undergoes stoichiometric condensation with various diamines to form macrocycles that selectively extract lead picrate over other metal picrates (Kumar, Singh, & Singh, 1992).
Organometallic Complexes
The compound and its derivatives are instrumental in the synthesis of organometallic complexes. These complexes, such as those derived from chiral tridentate ligands containing 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, have been used in asymmetric aldol reactions (Longmire, Zhang, & Shang, 1998).
Ionic Liquid Applications
Certain derivatives of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene are used in ionic liquids for separating aromatic hydrocarbons from alkanes, showcasing potential applications in green chemistry (Arce, Earle, Rodríguez, & Seddon, 2007).
Radical Addition Reactions
The compound plays a role in bromine atom-transfer radical addition reactions in various solvents, including aqueous media, indicating its versatility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Phthalocyanine Synthesis
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene derivatives are used in synthesizing phthalocyanines, indicating its utility in the creation of complex organic dyes and pigments (Dinçer, Gül, & Koçak, 2004).
Inifer Mechanism Studies
This compound is a key subject in the study of inifer mechanisms in cationic polymerizations, demonstrating its importance in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).
properties
IUPAC Name |
1-chloro-4-(1,1,1-trifluoropropan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEMRWJSSKSJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.